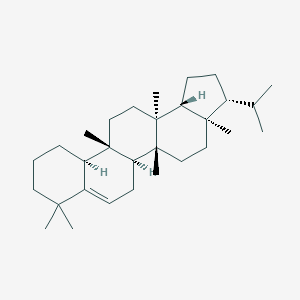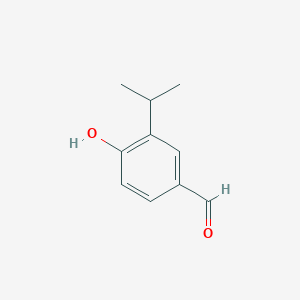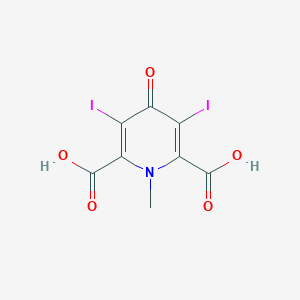
Iodomethamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodomethamate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known by its chemical name, 2-Iodo-N-(4-methoxybenzyl) acetamide, and is a white crystalline solid that is soluble in organic solvents.
Scientific Research Applications
Iodomethamate has been investigated for its potential applications in various scientific fields, including pharmacology, biochemistry, and neuroscience. One of the primary uses of iodomethamate is as a radioligand for imaging studies. This compound has been labeled with radioactive isotopes and used in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging studies to visualize specific molecular targets in vivo.
Mechanism Of Action
The mechanism of action of iodomethamate is not fully understood, but it is believed to act as an antagonist at the sigma-1 receptor. This receptor is involved in various physiological processes, including neurotransmission, calcium signaling, and cell survival. By blocking the sigma-1 receptor, iodomethamate may modulate these processes and affect cellular function.
Biochemical And Physiological Effects
Studies have shown that iodomethamate can affect various biochemical and physiological processes. For example, it has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, iodomethamate has been shown to modulate calcium signaling and neurotransmitter release in the brain, suggesting potential applications in the treatment of neurological disorders.
Advantages And Limitations For Lab Experiments
One of the main advantages of iodomethamate is its high affinity for the sigma-1 receptor, making it a useful tool for studying this receptor in vitro and in vivo. Additionally, its radiolabeling properties make it a useful compound for imaging studies. However, iodomethamate is a relatively complex compound to synthesize, which may limit its widespread use in research.
Future Directions
There are several future directions for research on iodomethamate. One area of interest is the development of new radiolabeled derivatives of this compound for imaging studies. Additionally, further investigation is needed to fully understand the mechanism of action of iodomethamate and its potential applications in the treatment of various diseases. Finally, the synthesis of iodomethamate could be optimized to make it more accessible for researchers.
Conclusion
In conclusion, iodomethamate is a promising compound for scientific research due to its unique properties and potential applications. Its high affinity for the sigma-1 receptor and radiolabeling properties make it a useful tool for studying this receptor and visualizing specific molecular targets in vivo. Further research is needed to fully understand the mechanism of action of iodomethamate and its potential applications in the treatment of various diseases.
Synthesis Methods
Iodomethamate can be synthesized through a multi-step process involving the reaction of 4-methoxybenzylamine with acetic anhydride, followed by the addition of iodine monochloride to the resulting product. The final product is obtained through purification and recrystallization steps. The synthesis of iodomethamate is a complex process that requires careful attention to detail and specialized equipment.
properties
CAS RN |
1951-53-7 |
|---|---|
Product Name |
Iodomethamate |
Molecular Formula |
C8H5I2NO5 |
Molecular Weight |
448.94 g/mol |
IUPAC Name |
3,5-diiodo-1-methyl-4-oxopyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C8H5I2NO5/c1-11-4(7(13)14)2(9)6(12)3(10)5(11)8(15)16/h1H3,(H,13,14)(H,15,16) |
InChI Key |
QXXSPCOLSLNNNE-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)C(=C1C(=O)O)I)I)C(=O)O |
Canonical SMILES |
CN1C(=C(C(=O)C(=C1C(=O)O)I)I)C(=O)O |
Other CAS RN |
1951-53-7 |
Related CAS |
519-26-6 (2hydrochloride salt) |
synonyms |
3,5-diiodo-4-oxy-N-methylpyridine-2,6-dicarboxylic acid uroselectan B uroselectan B, disodium salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




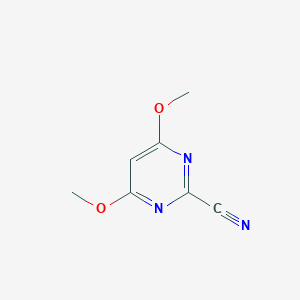
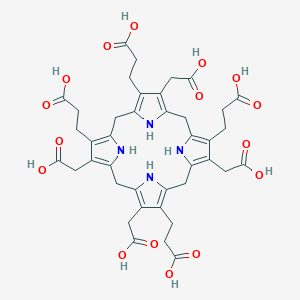
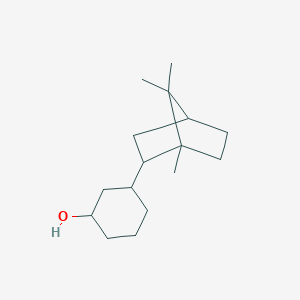

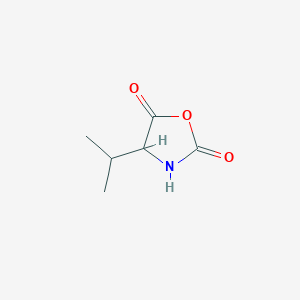

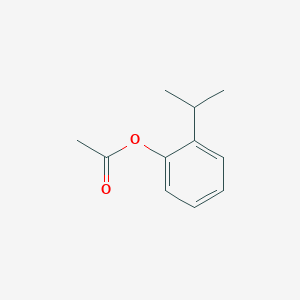
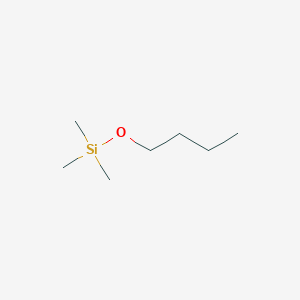
![spiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B154284.png)
![Phenyl N-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]carbamate](/img/structure/B154285.png)
![Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate](/img/structure/B154286.png)
